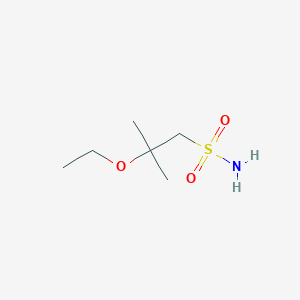

2-Ethoxy-2-methylpropane-1-sulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c1-4-10-6(2,3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFMCYXFHJSGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide typically involves the reaction of 2-ethoxy-2-methylpropane with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and distillation, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide and sodium methoxide are commonly employed.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical and Biological Research

1. Chemistry: Building Block for Organic Synthesis

2-Ethoxy-2-methylpropane-1-sulfonamide serves as a crucial building block in organic synthesis. It is utilized in the formation of complex organic molecules and as a reagent in various chemical reactions. Its unique structure allows for diverse functionalization, making it valuable for synthesizing sulfonamide derivatives and other compounds.

2. Enzyme Mechanism Studies

In biological research, this compound is employed to study enzyme mechanisms. It acts as a probe in biochemical assays, helping to elucidate the roles of specific enzymes in metabolic pathways. The ability of this compound to interact with enzyme active sites makes it an essential tool for researchers.

Pharmaceutical Development

3. Potential Therapeutic Properties

Research indicates that this compound may possess therapeutic properties. It is being investigated as a precursor for drug synthesis, particularly in developing novel sulfonamide-based pharmaceuticals. Its structural analogs have shown promise in treating various ailments, including bacterial infections and cancer .

4. Inhibition Studies

Studies have demonstrated that sulfonamide derivatives can inhibit specific receptors, such as P2X receptors involved in pain and inflammation pathways. The compound's structural features contribute to its inhibitory potential, making it a candidate for further pharmacological exploration .

Industrial Applications

5. Specialty Chemicals Production

In industrial settings, this compound is used as an intermediate in manufacturing specialty chemicals and pharmaceuticals. Its stability and reactivity under controlled conditions facilitate its application in large-scale chemical processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of sulfonamide derivatives, including this compound, against multidrug-resistant pathogens. The compound exhibited significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an antibiotic agent .

Case Study 2: Cytotoxic Effects

In vitro tests on cancer cell lines revealed that this compound exhibited selective cytotoxicity at concentrations above 10 µM. This suggests its potential development into anticancer therapies by inducing apoptosis in cancer cells through mitochondrial pathways .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Safety Data: No toxicity or handling guidelines are provided for the target compound, unlike Sodium 2-methylprop-2-ene-1-sulphonate, which has clear safety documentation .

- Synthetic Routes : Evidence gaps preclude comparison of synthesis efficiency with similar compounds.

Biological Activity

2-Ethoxy-2-methylpropane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological properties. The compound's structure suggests a potential for interactions with biological targets, particularly in microbial systems.

The primary mode of action for this compound involves:

- Targeting Microbial Enzymes : The compound acts by inhibiting key enzymes involved in bacterial growth and replication.

- Disruption of Metabolic Pathways : It interferes with metabolic pathways critical for the survival of pathogens, leading to their inhibition.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its potency:

| Microbial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| B. mycoides | <0.0048 |

| C. albicans | <0.0048 |

These results suggest that the compound is particularly effective against Gram-negative bacteria and some fungal species, highlighting its potential as an antimicrobial agent .

Study on Antimicrobial Activity

A study conducted on sulfonamide derivatives, including this compound, evaluated their effectiveness against resistant strains of bacteria. The findings revealed that this compound demonstrated superior activity compared to traditional antibiotics, especially against strains resistant to common treatments .

Computational Docking Studies

Computational docking studies have been employed to predict the binding affinity of this compound to various microbial targets. These studies indicated favorable interactions with dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis pathways. This suggests a mechanism through which the compound could exert its antimicrobial effects .

Pharmacological Evaluation

The pharmacological profile of this compound includes:

- Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory properties, which may complement its antimicrobial effects.

- Toxicity Assessment : Toxicity evaluations are essential for understanding the safety profile of the compound. Initial findings suggest low toxicity levels in vitro, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-2-methylpropane-1-sulfonamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, sulfonic acid intermediates can react with amines under controlled pH (e.g., using triethylamine as a base) to form sulfonamides . To improve yield, optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of amine to sulfonyl chloride) and monitor reaction progress via TLC or HPLC. Solvent selection (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to suppress side reactions like hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., ethoxy and methyl groups at C2) and sulfonamide bond formation.

- HPLC with UV detection (λ = 220–280 nm) to assess purity (>98% is typical for research-grade material).

- Mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H]+ ion).

- Elemental analysis to validate stoichiometric ratios of C, H, N, and S .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Sulfonamides are generally stable under inert atmospheres but may degrade via hydrolysis in humid environments. Store the compound in airtight containers at −20°C, desiccated, and shielded from light. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products like sulfonic acids or amines .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates under varying conditions (pH, solvent polarity) to identify rate-limiting steps. For example, track sulfonamide reactivity with Grignard reagents using in situ IR spectroscopy.

- Computational modeling : Employ DFT calculations (e.g., Gaussian 16) to map electron density around the sulfonamide group and predict sites of electrophilic attack .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways during hydrolysis .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigate by:

- Cross-validation : Test the compound in ≥3 independent bioassays (e.g., antimicrobial disk diffusion, enzyme inhibition, cytotoxicity).

- Impurity profiling : Use LC-MS to identify and quantify trace byproducts (e.g., residual solvents or degradation products) that may interfere with activity .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines or enzyme systems to confirm specificity .

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

- Methodological Answer :

- Biodegradation assays : Incubate the compound with soil or activated sludge samples (OECD 301F protocol) and measure residual concentrations via LC-MS/MS over 28 days.

- Photolysis studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation products using high-resolution mass spectrometry.

- Ecotoxicology : Assess acute toxicity in Daphnia magna or Vibrio fischeri to determine EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.